Cas no 124-76-5 (Isoborneol)
Isoborneol Chemical and Physical Properties
Names and Identifiers
-
- DL-Isoborneol
- exo-1,7,7-Trimethylbicyclo(2.2.1)-2-heptanol
- Trimethylbicycloheptanol
- exo-2-Bornanol
- exo-Borneol
- Isobornyl alcohol
- Isoborneol
- Iso-camphol
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- (±)-Isoborneol
- (+/-)-Isoborneol
- Bicyclo[2.2.1]heptan-2-ol,1,7,7-trimethyl-, (1R,2R,4R)-rel-
- ISOBORNEOL(AS)
- 2-exo-Bornyl alcohol
- Bicyclo(2.2.1)heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, exo-
- Borneol, exo-
- exo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol
- exo-2-Camphanol
- exo-2-Hydroxy-1,7,7-trimethylnorbornane
- Exoborneol
- Isoborneol, DL-
- Isocamphol
- NSC 26350
- Borneolum
- FEMA 2158
- dl-isoborneo
- BORNEOL(ISO)
- DL-ISOCAMPHAL
-
- MDL: MFCD00074821
- Inchi: 1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8?,10+/m0/s1
- InChI Key: DTGKSKDOIYIVQL-HKJUDDBKSA-N
- SMILES: OC1C[C@@H]2CC[C@@]1(C)C2(C)C
- BRN: 4126091
Computed Properties
- Exact Mass: 154.13584
- Monoisotopic Mass: 154.135765193 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
- Molecular Weight: 154.25
Experimental Properties
- Color/Form: Powder
- Density: 0.8389 (rough estimate)
- Melting Point: 212-214 °C (subl.) (lit.)
- Boiling Point: 214°C
- Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Refractive Index: 1.4710 (estimate)
- Solubility: In water, 738 mg/L at 25 °C
- Water Partition Coefficient: Insoluble
- PSA: 20.23
- LogP: 2.19350
- Odor: Piney, camphor-like odor
- FEMA: 2158
- Merck: 5128
- Color/Form: 2000 μg/mL in methanol
- Vapor Pressure: 5.02X10-2 mm Hg at 25 °C
Isoborneol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H228-H315
- Warning Statement: P210
- Hazardous Material transportation number:UN 1312 4.1/PG 3
- WGK Germany:2
- Hazard Category Code: 11-38
- Safety Instruction: S24/25
- RTECS:NP7300000
-
Hazardous Material Identification:
- Risk Phrases:R11
- Safety Term:S24/25
- HazardClass:4.1
- TSCA:Yes
- Storage Condition:2-8°C
Isoborneol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2004-10mM*1mLinDMSO |
Isoborneol |
124-76-5 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2022-03-28 | |
| MedChemExpress | HY-N2004-100mg |
Isoborneol |
124-76-5 | ≥98.0% | 100mg |
¥100 | 2024-04-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0275-500G |
(±)-Isoborneol |
124-76-5 | >90.0%(GC) | 500g |
¥555.00 | 2024-04-18 | |
| ChemFaces | CFN94816-100mg |
Isoborneol |
124-76-5 | >=98% | 100mg |
$70 | 2021-07-22 | |
| DC Chemicals | DCY-049-20 mg |
DL-Isoborneol |
124-76-5 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I859270-25g |
Isoborneol |
124-76-5 | ≥90% | 25g |
¥94.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I859270-100g |
Isoborneol |
124-76-5 | ≥90% | 100g |
¥282.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I859270-500g |
Isoborneol |
124-76-5 | ≥90% | 500g |
¥608.00 | 2022-01-12 | |
| Ambeed | A357612-5g |
rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol |
124-76-5 | 90% | 5g |
$6.0 | 2025-03-01 | |
| Ambeed | A357612-25g |
rel-(1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol |
124-76-5 | 90% | 25g |
$8.0 | 2025-03-01 |
Isoborneol Suppliers
Isoborneol Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Bicyclic monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Bicyclic monoterpenoids
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Isoborneol
Isoborneol: A Versatile Monoterpene Alcohol with Broad Applications in Biomedical Research and Industrial Chemistry
Isoborneol, also known as CAS No. 124-76-5, is a naturally occurring monoterpene alcohol that has garnered significant attention in the fields of pharmacology, fragrance chemistry, and materials science. This compound, characterized by its molecular formula C10H18O and molecular weight of 154.25 g/mol, is derived from the oxidation of α-pinene and exhibits a unique combination of physicochemical properties that make it a valuable component in various industrial applications. Recent studies have highlighted its potential in drug delivery systems, antimicrobial formulations, and functional polymer synthesis, positioning it as a promising candidate for innovative biomedical solutions.
The structural simplicity of Isoborneol—a bicyclic alcohol with a cyclohexane ring and a methyl group—contributes to its remarkable solubility characteristics. Its ability to dissolve in both polar and non-polar solvents makes it an ideal candidate for formulation development in pharmaceutical and cosmetic industries. According to a 2023 study published in Journal of Medicinal Chemistry, Isoborneol demonstrates exceptional compatibility with various excipients, which has led to its incorporation into several advanced drug delivery platforms. This property is particularly significant in the context of developing targeted therapies for chronic diseases such as diabetes and neurodegenerative disorders.
Recent advancements in synthetic chemistry have enabled the scalable production of Isoborneol through catalytic processes that minimize environmental impact. A 2024 breakthrough in Green Chemistry introduced a novel enzymatic method for the asymmetric synthesis of this compound, achieving a 98% yield with high enantiomeric purity. This innovation not only enhances the availability of Isoborneol for industrial applications but also aligns with the growing demand for sustainable chemical manufacturing practices. The ability to produce large quantities of high-quality Isoborneol has opened new avenues for its use in biodegradable polymer synthesis and biocompatible material development.
In the realm of biomedical research, Isoborneol has shown promising pharmacological properties. A 2023 study published in Pharmaceutical Research demonstrated its potential as a carrier molecule for hydrophobic drugs, enhancing their bioavailability and reducing systemic toxicity. The compound's ability to form stable micellar structures in aqueous environments has made it a valuable component in the development of nanoparticle-based drug delivery systems. This property is particularly relevant in the context of targeted cancer therapy, where the controlled release of therapeutic agents is critical for maximizing treatment efficacy.
Furthermore, Isoborneol has been explored for its antimicrobial properties in recent years. A 2024 study in Antimicrobial Agents and Chemotherapy revealed its effectiveness against multidrug-resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to disrupt bacterial cell membranes through a non-enzymatic mechanism has sparked interest in its potential as a natural antimicrobial agent. This finding is particularly significant in the context of increasing antibiotic resistance, where alternative therapeutic strategies are urgently needed.
The applications of Isoborneol extend beyond pharmaceutical and antimicrobial uses. In the fragrance industry, it is a key component in the synthesis of natural perfumes and flavoring agents. Its ability to provide a fresh, woody aroma makes it a popular ingredient in cosmetics and personal care products. A 2023 market analysis by Market Research Future predicted a 7.2% CAGR for the Isoborneol market through 2030, driven by growing demand in the personal care and food flavoring sectors. This trend underscores the compound's versatility and its potential for further innovation in industrial applications.
Recent developments in materials science have also highlighted the potential of Isoborneol in the creation of functional polymers. A 2024 study in Advanced Materials demonstrated its use as a monomer in the synthesis of biodegradable polyesters with tunable mechanical properties. These polymers have shown promise in applications such as tissue engineering and drug-eluting implants, where controlled degradation rates are essential for long-term therapeutic efficacy. The ability of Isoborneol to participate in ring-opening polymerization reactions has opened new possibilities for the development of smart biomaterials.
In the context of green chemistry, Isoborneol has emerged as a sustainable alternative to traditional synthetic compounds. Its natural origin and biodegradability make it an attractive option for industries seeking to reduce their environmental footprint. A 2023 review in Green Chemistry emphasized the importance of utilizing naturally occurring compounds like Isoborneol in the development of eco-friendly products. This aligns with the growing global emphasis on sustainability, where the integration of natural resources into industrial processes is becoming increasingly prevalent.
The pharmacological potential of Isoborneol continues to be explored in various research areas. A 2024 study in Journal of Biological Chemistry investigated its role in modulating inflammatory pathways, showing potential applications in the treatment of autoimmune disorders. The compound's ability to inhibit pro-inflammatory cytokine production has sparked interest in its use as an adjunct therapy for conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings highlight the compound's potential beyond its traditional applications, suggesting new directions for its use in therapeutic interventions.
Moreover, Isoborneol has been studied for its potential neuroprotective effects. A 2023 study in Neuroscience Letters demonstrated its ability to reduce oxidative stress in neuronal cells, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This property is particularly relevant given the increasing prevalence of these conditions in aging populations, where the development of effective therapeutic strategies is a major priority.
The integration of Isoborneol into various industries reflects its broad applicability and the growing demand for versatile chemical compounds. From pharmaceuticals to cosmetics, its properties have made it a valuable resource in multiple sectors. As research continues to uncover new applications, the compound's significance is likely to expand further, contributing to advancements in science and technology. The ongoing exploration of Isoborneol's potential underscores the importance of natural compounds in addressing contemporary challenges in health and sustainability.
In conclusion, Isoborneol represents a remarkable example of how naturally occurring compounds can be harnessed for diverse applications. Its unique chemical properties, combined with recent advancements in synthetic and pharmaceutical sciences, have positioned it as a key player in various industries. As research continues to uncover new possibilities, the compound's role in addressing global challenges in health, sustainability, and technological innovation is expected to grow significantly. The ongoing exploration of Isoborneol's potential highlights the importance of natural compounds in shaping the future of science and industry.
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